molecular formula C18H14N2O2 B11095612 3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide

Cat. No.: B11095612
M. Wt: 290.3 g/mol
InChI Key: BQTYCKJHLIHXHX-XDHOZWIPSA-N
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Description

3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a phenylmethylidene group, and a carbohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and benzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours, followed by recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the naphthalene ring can participate in π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide is unique due to its combination of a naphthalene ring, phenylmethylidene group, and carbohydrazide moiety

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H14N2O2/c21-17-11-15-9-5-4-8-14(15)10-16(17)18(22)20-19-12-13-6-2-1-3-7-13/h1-12,21H,(H,20,22)/b19-12+

InChI Key

BQTYCKJHLIHXHX-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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